![molecular formula C52H88N10O15 B8799918 L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate](/img/structure/B8799918.png)

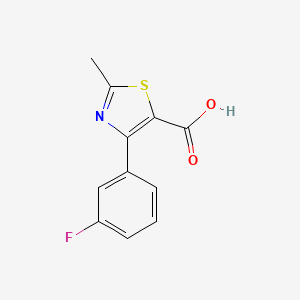

L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cancidas, also known as caspofungin, is an antifungal medication belonging to the echinocandin class. It is primarily used to treat invasive fungal infections such as candidiasis and aspergillosis. Cancidas works by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall, thereby disrupting the integrity of the cell wall and leading to fungal cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cancidas is a semisynthetic derivative of pneumocandin B0, a naturally occurring cyclic lipopeptide isolated from the fungus Glarea lozoyensis. The preparation involves fermentation of the fungus to produce pneumocandin B0, followed by semisynthetic modifications to enhance its antifungal properties .

Industrial Production Methods: The industrial production of Cancidas involves large-scale fermentation processes to obtain pneumocandin B0, which is then subjected to chemical modifications. The fermentation conditions are optimized to maximize the yield of pneumocandin B0, and the subsequent chemical synthesis involves steps such as acylation and deprotection to produce caspofungin .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cancidas unterliegt während seiner Synthese und seines Metabolismus mehreren chemischen Reaktionen:

Reduktion: Beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid.

Substitutionsmittel: Wie Säurechloride für Acylierungsreaktionen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Caspofungin-Acetat, der Wirkstoff in Cancidas .

Wissenschaftliche Forschungsanwendungen

Cancidas hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Synthese und Modifikation von cyclischen Peptiden.

Biologie: Untersucht wegen seiner Auswirkungen auf die Synthese und Integrität der Pilzzellwand.

Medizin: Zur Behandlung invasiver Pilzinfektionen, insbesondere bei immungeschwächten Patienten.

Industrie: Eingesetzt bei der Entwicklung neuer Antimykotika und Formulierungen.

5. Wirkmechanismus

Cancidas übt seine antimykotische Wirkung aus, indem es die Synthese von Beta-(1,3)-D-Glucan hemmt, einem essentiellen Bestandteil der Pilzzellwand. Diese Hemmung stört die Zellwandstruktur, was zu osmotischer Instabilität und Zelltod führt. Das molekulare Ziel von Cancidas ist das Enzym Beta-(1,3)-D-Glucansynthase, das für die Synthese von Beta-(1,3)-D-Glucan verantwortlich ist .

Wirkmechanismus

Cancidas exerts its antifungal effects by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the cell wall structure, leading to osmotic instability and cell death. The molecular target of Cancidas is the enzyme beta-(1,3)-D-glucan synthase, which is responsible for the synthesis of beta-(1,3)-D-glucan .

Vergleich Mit ähnlichen Verbindungen

Cancidas ist unter den Antimykotika aufgrund seines spezifischen Wirkmechanismus und seiner Wirksamkeit gegen ein breites Spektrum von Pilzpathogenen einzigartig. Ähnliche Verbindungen umfassen:

Micafungin: Ein weiteres Echinocandin mit einem ähnlichen Wirkmechanismus.

Anidulafungin: Auch ein Echinocandin, das für ähnliche Indikationen eingesetzt wird.

Fluconazol: Ein Azol-Antimykotikum mit einem anderen Wirkmechanismus, das die Synthese von Ergosterol in der Pilzzellmembran angreift

Cancidas zeichnet sich durch seine Fähigkeit aus, Infektionen zu behandeln, die gegenüber anderen Antimykotika resistent sind, was es zu einer wertvollen Option bei der Behandlung schwerer Pilzinfektionen macht .

Eigenschaften

Molekularformel |

C52H88N10O15 |

|---|---|

Molekulargewicht |

1093.3 g/mol |

IUPAC-Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1 |

InChI-Schlüssel |

JYIKNQVWKBUSNH-OGZDCFRISA-N |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Isomerische SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |

Kanonische SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Löslichkeit |

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromooxazolo[5,4-b]pyridine](/img/structure/B8799837.png)

![Methyl 3-[4-(bromoacetyl)phenyl]propanoate](/img/structure/B8799845.png)

![3-Benzyl-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8799855.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8799872.png)

![4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline](/img/structure/B8799876.png)

![tert-Butyl (2-bromobenzo[d]thiazol-6-yl)carbamate](/img/structure/B8799929.png)